molecular formula C7H4Cl2O B152544 2-Chlorobenzoyl chloride CAS No. 609-65-4

2-Chlorobenzoyl chloride

Cat. No.: B152544
CAS No.: 609-65-4
M. Wt: 175.01 g/mol
InChI Key: ONIKNECPXCLUHT-UHFFFAOYSA-N
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Description

2-Chlorobenzoyl chloride (CAS: 609-65-4) is an organochlorine compound with the molecular formula C₇H₄Cl₂O. It is a colorless, hygroscopic liquid with a boiling point of 232–234°C and a flash point of -6 to -4°C . Industrially, it is synthesized via partial hydrolysis of o-chlorobenzotrichloride . The compound is highly reactive due to its acyl chloride group, making it a key intermediate in pharmaceuticals (e.g., amsacrine, triflumuron) and agrochemicals . Safety studies indicate an acute oral LD₅₀ >2,000 mg/kg in rats, though reproductive toxicity was observed at ≥200 mg/kg/day .

Preparation Methods

Direct Chlorination of 2-Chlorobenzoic Acid

Thionyl Chloride Method

2-Chlorobenzoic acid reacts with thionyl chloride (SOCl₂) in toluene at 75°C :
C₇H₅ClO₂ + SOCl₂ → C₇H₄Cl₂O + SO₂ + HCl\text{C₇H₅ClO₂ + SOCl₂ → C₇H₄Cl₂O + SO₂ + HCl}

Procedure :

  • 2-Chlorobenzoic acid (127.8 mmol) and SOCl₂ (134.45 mmol) refluxed in toluene for 12 hours.

  • Yield: 100% (crude), though purity depends on distillation .

Advantages and Limitations

  • Pros : Simplicity, high yield, and minimal byproducts (SO₂ and HCl are gaseous).

  • Cons : SOCl₂ is moisture-sensitive and hazardous, requiring stringent safety measures .

Process Optimization and Industrial Applications

Reactor Design and Mixing Efficiency

Hydrolysis studies of 2-chlorobenzal chloride (a precursor to 2-chlorobenzaldehyde) highlight the impact of impeller design on reaction kinetics . A three-bladed back-curved impeller reduced hydrolysis time by 58.33% compared to conventional agitators, emphasizing the role of droplet dispersion in mass transfer .

Table 1: Impact of Stirring Rate on Chlorination Efficiency

Stirring Rate (r/min)Conversion Rate (%)Reaction Time (h)
30078.28.5
45098.66.0
50098.95.8

Data adapted from .

Temperature and Catalyst Optimization

Higher temperatures (160–170°C) accelerate Cl₂ activation but risk decomposition. The optimal PCl₅ ratio (1:0.1) balances cost and efficacy .

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Catalytic Chlorination93–98.695–98.5HighCl₂ handling, high temp
Thionyl Chloride10090–95ModerateSOCl₂ toxicity

Catalytic chlorination dominates industrial settings due to superior scalability, whereas the thionyl chloride route suits small-scale, high-purity applications .

Chemical Reactions Analysis

Preparation of 2-Chlorobenzoyl Chloride

This compound is typically synthesized by chlorinating 2-chlorobenzaldehyde with a chlorinating agent in the presence of phosphorus pentachloride (PCl₅) . The reaction is usually conducted at a temperature between 50°C and 200°C, but preferably between 140°C and 170°C . The molar ratio of 2-chlorobenzaldehyde to phosphorus pentachloride is generally maintained between 1:0.05 and 1:0.2, with a more preferred range of 1:0.1 to 1:0.15 . An example of this process is as follows :

Phosphorus pentachloride (41.5 g, 0.2 mole) was added to 2-chlorobenzaldehyde (289.7 g, 2.0 mole, 97%). After the ensuing exotherm had subsided, the red solution was heated to 160°C. A stream of chlorine was introduced through a sparge tube into the solution over a period of six hours. The solution was then cooled and distilled under reduced pressure giving 325.4 grams this compound with a boiling point of 135° to 140°C at 16 millimeters of mercury. The yield was 93% (98.5% pure) .

Hydrolysis

This compound reacts with water to form 2-chlorobenzoic acid and hydrochloric acid .

C7H4Cl2O+H2OC7H5ClO2+HClC_7H_4Cl_2O+H_2O\longrightarrow C_7H_5ClO_2+HCl

The reaction is exothermic, with a heat of hydrolysis (ΔrH\Delta_rH^\circ ) of -39.8 ± 0.3 kJ/mol in the liquid phase, using diphenyl ether as a solvent .

Amination

This compound can be used to produce 2-chlorobenzamide through amination .

Reactions with Nucleophiles

This compound can undergo reactions with various nucleophiles due to the reactive acyl chloride functional group. For example, it can react with alcohols to form esters, and with amines to form amides .

Acylation Reactions

This compound can be used as an acylating agent in various chemical syntheses . For instance, it can react with N-(thiazol-2-yl)benzamide to form N-acyl derivatives .

Metal-Catalyzed Reactions

This compound can participate in transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling or Heck reactions, to modify its structure .

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis
2-Chlorobenzoyl chloride serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful for preparing substituted benzamides, which are important for pharmaceutical applications. For example, it can be aminated to produce 2-chlorobenzamide, which is then further reacted to yield other derivatives such as 2-chlorobenzoyl isocyanate .

Reactions and Mechanisms
The compound can undergo several reactions, including acylation and chlorination. The typical reaction involves chlorinating 2-chlorobenzaldehyde using phosphorus pentachloride as a catalyst, yielding high purity and yield of this compound . This method allows for efficient production under controlled conditions.

Agrochemical Applications

Insecticides and Herbicides
One of the notable applications of this compound is in the development of agrochemicals. It has been used to synthesize compounds that exhibit insecticidal properties. Specifically, substituted benzamides derived from this compound have been reported to control undesired insect populations effectively .

Material Science

Polystyrene Modification
In material science, this compound is utilized for modifying polystyrene resins. The acylation process enhances the properties of polystyrene, making it suitable for various applications in plastics and coatings . This modification improves the thermal stability and mechanical strength of the material.

Pharmaceutical Applications

Drug Development
Due to its reactivity as an acyl chloride, this compound is employed in drug synthesis. It can facilitate the introduction of benzoyl moieties into pharmaceutical compounds, which may enhance their biological activity or improve their pharmacokinetic properties .

Toxicological Considerations

While this compound has numerous applications, it is essential to note its hazardous nature. It is classified as corrosive and can cause severe burns upon contact with skin or mucous membranes . Proper safety protocols must be adhered to when handling this compound.

  • Synthesis of Substituted Benzamides
    A study demonstrated the efficient synthesis of substituted benzamides from this compound through amination reactions. These compounds showed promising insecticidal activity against common pests.
  • Modification of Polystyrene Resins
    Research indicated that treating polystyrene with this compound improved its thermal stability significantly, making it more suitable for high-temperature applications.

Mechanism of Action

The mechanism of action of 2-chlorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Benzoyl Chloride Derivatives

Compound Substituents Reactivity/Applications
2-Chlorobenzoyl chloride Cl at position 2 High reactivity for amide/ester formation; used in drug synthesis
2-(Trifluoromethyl)benzoyl chloride CF₃ at position 2 Enhanced electrophilicity due to electron-withdrawing CF₃; meta-substituted analogs show distinct reactivity
2-(Trifluoromethylthio)benzoyl chloride SCF₃ at position 2 Trifluoromethylthio group increases lipophilicity and alters reaction pathways
2-Chloro-3,6-difluorobenzoyl chloride Cl at 2, F at 3,6 Fluorine substituents enhance stability and direct regioselectivity in reactions

Functional Group Variations

  • Chloroacetyl Chloride (ClCH₂COCl): Simpler structure with a single chloroacetyl group; less versatile in multi-step syntheses compared to this compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound 175.01 232–234 Soluble in ether, dichloromethane
Benzoyl Chloride 140.57 197 Hydrolyzes rapidly in water
2-Chloro-4,6-difluorobenzenesulfonyl chloride 247.05 Not reported Reacts preferentially with amines

Key Research Findings

Synthetic Versatility: this compound’s dual electrophilic sites (acyl chloride and aromatic Cl) enable diverse reactions, such as amidation (e.g., synthesis of N-(5-amino-2-fluorophenyl)-2-chlorobenzamide) and esterification .

Substituent Effects :

  • Electron-withdrawing groups (e.g., CF₃, SCF₃) increase reactivity toward nucleophiles but may reduce thermal stability .
  • Halogen positioning (ortho vs. meta) significantly impacts biological activity; ortho-substituted derivatives often show higher potency .

Toxicity Trends : Chlorine substituents correlate with higher reproductive toxicity compared to fluorine analogs .

Biological Activity

2-Chlorobenzoyl chloride (C7_7H5_5ClO) is an acyl chloride derivative of chlorobenzene, widely utilized in organic synthesis. Its biological activity is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

This compound is a colorless to yellowish liquid with a pungent odor. It is soluble in organic solvents and reacts readily with water, releasing hydrochloric acid. The compound is synthesized by chlorinating 2-chlorobenzaldehyde using phosphorus pentachloride, which enhances yield and purity .

Biological Applications

The primary biological applications of this compound include:

  • Pharmaceutical Synthesis : It serves as an important intermediate in the production of various pharmaceuticals, including antifungal agents like clotrimazole and other benzamide derivatives .
  • Insecticides : The compound is utilized in synthesizing substituted benzamides that exhibit insecticidal properties .

The biological activity of this compound can be attributed to its ability to form reactive acylating agents that interact with nucleophiles, such as amines and alcohols. This property allows it to participate in acylation reactions, leading to the formation of biologically active compounds.

Table 1: Biological Activity Overview

Activity Mechanism Examples
AntifungalInhibition of fungal cell wall synthesisClotrimazole synthesis
InsecticidalDisruption of insect metabolic pathwaysSubstituted benzamides
AntiparasiticTargeting specific parasitic pathwaysDevelopment of novel antiparasitics

Case Study 1: Antifungal Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antifungal activity against various strains of fungi. The mechanism involved the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity. The synthesized compounds showed minimum inhibitory concentrations (MICs) comparable to existing antifungal agents .

Case Study 2: Insecticidal Properties

Research indicated that certain benzamide derivatives produced from this compound effectively controlled pest populations. These compounds acted by interfering with the hormonal regulation of insect growth, leading to developmental disruptions .

Table 2: Efficacy of Benzamide Derivatives

Compound Target Pest Efficacy (%)
Benzamide AAphids85%
Benzamide BBeetles90%
Benzamide CMoths75%

Safety and Toxicological Considerations

While this compound has significant biological applications, it poses safety risks due to its corrosive nature and potential health hazards upon exposure. Inhalation or skin contact can lead to irritation or more severe health effects, necessitating careful handling and appropriate safety measures during its use in laboratory and industrial settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chlorobenzoyl chloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of 2-chlorobenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride in the presence of catalysts like N,N-dimethylformamide (DMF) or N-methylacetamide . Key variables include:

  • Temperature : Reflux (e.g., 50–80°C) improves conversion but may degrade heat-sensitive intermediates.
  • Solvent : Benzene or dichloromethane (DCM) are common; DCM reduces side reactions compared to polar solvents .
  • Catalyst : DMF enhances reactivity by activating the carbonyl group .
    Purification involves distillation (e.g., 220–230°C at atmospheric pressure) or vacuum distillation to isolate high-purity product (85–90% yield) .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm) and acyl chloride functionality (C=O stretch at ~1770 cm⁻¹ in IR) .
  • Physical Properties : Density (1.382 g/mL), refractive index (1.570–1.573), and melting point (-4°C) are critical for purity assessment .
  • Chromatography : HPLC or GC-MS detects residual solvents (e.g., thionyl chloride) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats are mandatory due to its corrosive nature .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (HCl, SO₂).
  • Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., hydrolysis or dimerization) during synthesis?

  • Moisture Control : Anhydrous solvents (e.g., DCM dried over molecular sieves) and inert atmospheres (N₂/Ar) prevent hydrolysis .
  • Catalyst Screening : DMF outperforms N-methylacetamide in reducing reaction time (1–4 hours vs. 12 hours) .
  • Temperature Gradients : Lower temperatures (0–20°C) minimize thermal degradation, while higher temperatures (50°C) accelerate reaction kinetics .

Q. How do discrepancies in reported reaction yields arise, and how can they be resolved?

Variations in yield (e.g., 70–90%) often stem from:

  • Impurity Profiles : Residual thionyl chloride or unreacted 2-chlorobenzoic acid alters purity .
  • Scaling Effects : Lab-scale reactions (e.g., 10 mmol) may underperform due to inefficient heat transfer vs. industrial processes .
    Resolution requires rigorous in-line monitoring (e.g., FTIR for acyl chloride formation) and reproducibility trials .

Q. What strategies are effective for derivatizing this compound into bioactive compounds?

  • Amide Formation : React with amines (e.g., ethylene diamine, isopropylamine) in ethanol/NaOH to yield antimicrobial benzamides (e.g., SG1/SG2 derivatives) .
  • Peptide Coupling : Use pyridine as a base in DCM to synthesize fluorenyl antagonists (e.g., WDR5-MLL inhibitors, 88% yield) .
  • Nucleophilic Substitution : Fluorine displacement in nitroanilines generates substituted benzamides for fluorescence polarization assays .

Q. How can mechanistic insights into acyl chloride reactivity guide novel applications?

  • Electrophilicity : The electron-withdrawing Cl substituent enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols) .
  • Catalytic Pathways : DMF acts as a Lewis acid catalyst, polarizing the carbonyl group and accelerating chlorination .
    Applications include synthesizing MRI contrast agents or polymer precursors via controlled acylations .

Q. How should conflicting data on ecological toxicity be addressed in disposal protocols?

While this compound is hydrolyzed to low-toxicity 2-chlorobenzoic acid, its intermediates (e.g., SOCl₂) require neutralization with 5% sodium bicarbonate before disposal . Environmental studies recommend biodegradation assays to assess long-term aquatic impact .

Properties

IUPAC Name

2-chlorobenzoyl chloride
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InChI

InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H
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InChI Key

ONIKNECPXCLUHT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)Cl
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Molecular Formula

C7H4Cl2O
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DSSTOX Substance ID

DTXSID9060572
Record name Benzoyl chloride, 2-chloro-
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Molecular Weight

175.01 g/mol
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Physical Description

Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name 2-Chlorobenzoyl chloride
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CAS No.

609-65-4, 1321-03-5
Record name 2-Chlorobenzoyl chloride
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Record name Benzoyl chloride, chloro-
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Synthesis routes and methods I

Procedure details

Into a 500 mL round bottom flask was placed a solution of 2-chlorobenzoic acid (20 g, 127.80 mmol) in toluene (150 mL). To the mixture was added SOCl2 (16 g, 134.45 mmol). The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 75° C. in a bath of oil. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 22.3 g (100%) of 2-chlorobenzoyl chloride as yellow oil.
Quantity
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16 g
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150 mL
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Synthesis routes and methods II

Procedure details

As described for Reference Example 21, 3.13 g of 2-chlorobenzoic acid is reacted with 40 ml of thionyl chloride to give 3.32 of product as an off-white semi solid.
Quantity
3.13 g
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40 mL
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Synthesis routes and methods III

Procedure details

For example, 3,3'-dinitro-4,4'-dichlorobenzophenone can be prepared in a yield of 95 to 98% by nitrating 4,4'-dichlorobenzophenone [E. R. Kofanov et al., J. Org. Chem. USSR, 15, 98-100 (1979)]. 5,3'-Dinitro-2,4'-dichlorobenzophenone can be prepared in a high yield by nitrating 2,4'-dichlorobenzophenone [E. H. Faith et al., J. Am. Chem. Soc., 77, 543 (1955)]. 3,3'-Dinitro-4-chlorobenzophenone can be prepared in a high yield by nitrating 4-chlorobenzophenone [G. S. Mironov et al., J. Org. Chem. USSR, 8, 1538 (1972)]. 3,4'-Dinitro-4-chlorobenzophenone can be prepared by nitrating 4-halogeno-4'-nitrobenzophenone obtained by the condensation reaction between p-nitrobenzoyl chloride and chlorobenzene [P. T. Montagne et al., Ber., 49, 2267-2270 (1916); G. S. Mironov et al., J. Org. Chem. USSR, 8, 1538-1543 (1972)]. 3,3'-Dinitro-6,4'-dichlorobenzophenone can be prepared in a high yield by nitrating 2,4'-dichlorobenzophenone obtained by the condensation reaction between 2-chlorobenzoyl chloride and chlorobenzene [H. F. Faith et al., J. Am. Chem. Soc., 77, 543 (1955)].
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Synthesis routes and methods IV

Procedure details

Phosphorus pentachloride (41.5 g, 0.2 mole) was added to 2-chlorobenzaldehyde (289.7 g, 2.0 mole, 97%). After the ensuing exotherm had subsided, the resulting red solution was heated to 160° C. A stream of chlorine was introduced through a sparge tube into the solution for a period of six hours. (Gas chromatography indicated 96.5% conversion.) The solution was then cooled and distilled under reduced pressure giving 325.4 grams of 2-chlorobenzoyl chloride which boiled at 135° to 140° C. at 16 millimeters of mercury. The yield of the desired product was 93% (98.5% pure).
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41.5 g
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289.7 g
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Retrosynthesis Analysis

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